(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid
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Overview
Description
(Z)-3-(Cyclohex-1-en-1-yl)acrylic acid: is an organic compound characterized by a cyclohexene ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid typically involves the reaction of cyclohexene with acrylic acid under specific conditions. One common method includes the use of a palladium-catalyzed oxidative cross-coupling reaction, which enables the formation of the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It serves as a monomer in the synthesis of specialized polymers with unique properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical reactions. The compound’s unique structure allows it to participate in diverse pathways, influencing its reactivity and applications.
Comparison with Similar Compounds
Cyclohexene: A simpler analog with a similar cyclohexene ring but lacking the acrylic acid moiety.
Acrylic Acid: A related compound with a simpler structure, lacking the cyclohexene ring.
Uniqueness:
Structural Features:
Reactivity: The presence of both unsaturated centers and a carboxyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(Z)-3-(cyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6- |
InChI Key |
HTBJZZUJRAWYLX-SREVYHEPSA-N |
Isomeric SMILES |
C1CCC(=CC1)/C=C\C(=O)O |
Canonical SMILES |
C1CCC(=CC1)C=CC(=O)O |
Origin of Product |
United States |
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